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molecular formula C10H11F2NO B8465491 3-(2,3-Difluorophenyl)pyrrolidin-3-ol

3-(2,3-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8465491
M. Wt: 199.20 g/mol
InChI Key: QLHSIBWRPVFBLB-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Preparation 2: tert-butyl 3-(2,3-difluorophenyl)-3-hydroxy-pyrrolidin-1-carboxylate (1.72 g, 5.75 mmol), dichloromethane (3 mL) and trifluoroacetic acid (3 mL). Stirred for 3 h. Yield: 0.31 g. MS m/z (rel. intensity, 70 eV) 199 (M+, bp), 141 (87), 127 (60), 114 (38), 113 (63).
Name
tert-butyl 3-(2,3-difluorophenyl)-3-hydroxy-pyrrolidin-1-carboxylate
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 87 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 60 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1.FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][NH:11][CH2:10]1

Inputs

Step One
Name
tert-butyl 3-(2,3-difluorophenyl)-3-hydroxy-pyrrolidin-1-carboxylate
Quantity
1.72 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1(CN(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
( 87 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 60 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 63 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=C(C=CC=C1F)C1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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